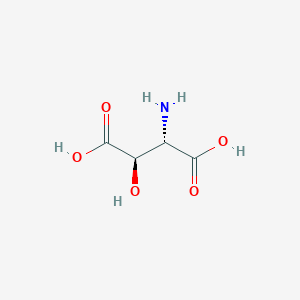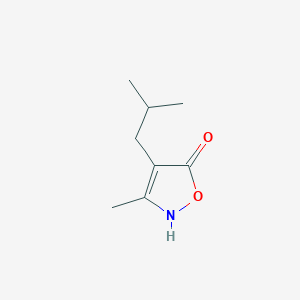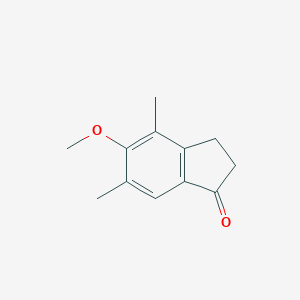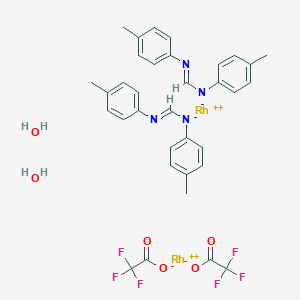
3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl bromide, also known as bromomethylbenzene, is an organic compound with the formula C₆H₅CH₂Br. It consists of a benzene ring substituted with a bromomethyl group. Benzyl bromide is a colorless liquid with a sharp and pungent odor. It is known for its lachrymatory properties, meaning it can cause tearing and irritation to the eyes and mucous membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl bromide can be synthesized through the bromination of toluene. This process involves the free radical halogenation of toluene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in the presence of a radical initiator such as benzoyl peroxide and under reflux conditions .
Industrial Production Methods: In industrial settings, benzyl bromide is produced by the bromination of toluene using bromine in the presence of a catalyst. The reaction is conducted in a continuous-flow reactor to ensure efficient mass utilization and high throughput. The use of photochemical methods, such as using a bromine generator in continuous flow mode, has also been explored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Benzyl bromide readily undergoes nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation: Benzyl bromide can be oxidized to benzyl alcohol or benzoic acid under appropriate conditions.
Reduction: Benzyl bromide can be reduced to toluene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is commonly used to convert benzyl bromide to benzyl iodide.
Oxidation: Potassium permanganate in acidic conditions is used for the oxidation of benzyl bromide to benzoic acid.
Reduction: Lithium aluminum hydride in anhydrous ether is used for the reduction of benzyl bromide to toluene.
Major Products Formed:
Nucleophilic Substitution: Benzyl alcohol, benzyl amine, and benzyl ethers.
Oxidation: Benzyl alcohol and benzoic acid.
Reduction: Toluene.
Scientific Research Applications
Benzyl bromide has a wide range of applications in scientific research and industry:
Organic Synthesis: It is used as a reagent for introducing benzyl groups in organic synthesis.
Pharmaceuticals: Benzyl bromide is used in the synthesis of various pharmaceutical compounds, including penicillins and other antibiotics.
Materials Science: It is used in the preparation of synthetic resins, dyes, and plasticizers.
Chemical Warfare: Due to its lachrymatory properties, benzyl bromide has been used in chemical warfare as a non-lethal irritant.
Mechanism of Action
The mechanism of action of benzyl bromide primarily involves its reactivity as an alkylating agent. The bromine atom in benzyl bromide is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a benzyl cation intermediate, which can then react with various nucleophiles to form substituted benzyl compounds . The molecular targets and pathways involved in its action include nucleophilic substitution reactions with biological molecules such as proteins and nucleic acids, leading to potential cytotoxic effects .
Comparison with Similar Compounds
Benzyl Chloride (C₆H₅CH₂Cl): Similar to benzyl bromide but with a chlorine atom instead of bromine.
Benzyl Iodide (C₆H₅CH₂I): More reactive than benzyl bromide due to the higher electrophilicity of iodine.
Benzyl Fluoride (C₆H₅CH₂F): Less reactive than benzyl bromide and is used in specific applications where lower reactivity is advantageous.
Uniqueness of Benzyl Bromide: Benzyl bromide is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. Its reactivity is higher than benzyl chloride but lower than benzyl iodide, providing an optimal balance for many organic synthesis reactions .
Properties
CAS No. |
103095-74-5 |
|---|---|
Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13) |
InChI Key |
WESYQPCMJBXDKK-UHFFFAOYSA-N |
SMILES |
C1C(=NNC1=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1C(=NNC1=O)C2=CC=C(C=C2)Br |
Synonyms |
5-(4-BROMOPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)


![methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium iodide](/img/structure/B26001.png)



![1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate](/img/structure/B26019.png)




